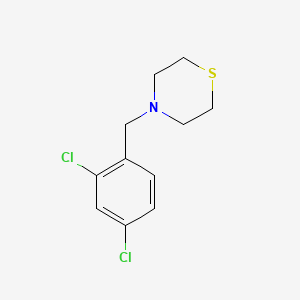

4-(2,4-dichlorobenzyl)thiomorpholine

Descripción

Propiedades

IUPAC Name |

4-[(2,4-dichlorophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NS/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLJTZEIZZIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of 4-(2,4-dichlorobenzyl)thiomorpholine with structurally related compounds is summarized in Table 1 .

*Lipophilicity estimated based on sulfur substitution and halogen effects.

Key Observations:

- Sulfur vs. Oxygen : Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogs (e.g., 4-(4-methylbenzenesulfonyl)morpholine), favoring membrane penetration but increasing susceptibility to metabolic oxidation .

- Nitro Group Impact : 4-(4-Nitrophenyl)thiomorpholine serves as a precursor for bioactive amines but requires nitro reduction, limiting its direct utility .

Stability and Metabolic Considerations

- Thiomorpholine derivatives undergo rapid S-oxidation in vivo, forming sulfoxides and sulfones. For example, 4-(prop-2-yn-1-yl)thiomorpholine is oxidized to its 1,1-dioxide within 12 hours under mild conditions .

- In contrast, morpholine analogs (e.g., 4-(4-methylbenzenesulfonyl)morpholine) lack this metabolic vulnerability, conferring greater stability but reduced bioavailability .

Métodos De Preparación

Nucleophilic Substitution Reactions

The most straightforward method for synthesizing 4-(2,4-dichlorobenzyl)thiomorpholine involves the reaction of 2,4-dichlorobenzyl chloride with thiomorpholine in the presence of a base. This SN2 mechanism proceeds via deprotonation of thiomorpholine’s sulfur atom, followed by nucleophilic attack on the benzyl chloride’s electrophilic carbon.

Typical Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Yield : 35–55% after column chromatography

For example, a protocol adapted from KU ScholarWorks involves combining 2,4-dichlorobenzyl bromide (1.3 mmol) with thiomorpholine (1.0 mmol) and K₂CO₃ (2.0 mmol) in dry acetonitrile at 80°C overnight. Post-reaction extraction with ethyl acetate and purification via silica gel chromatography yields the product as a pale-yellow oil.

Mannich Reaction Adaptations

Mannich reactions offer an alternative route by introducing the benzyl group via a three-component condensation. A modified approach from Molbank utilizes 2,4-dichlorophenol, thiomorpholine, and formaldehyde in methanol under reflux:

-

Step 1 : Dissolve 2,4-dichlorophenol (10 mmol) in methanol and heat to 40°C.

-

Step 2 : Add thiomorpholine (20 mmol) and formaldehyde (37% aqueous solution, 20 mmol).

-

Step 3 : Reflux for 24 hours, followed by solvent removal and extraction with ethyl acetate.

This method yields 25–30% of the target compound, with byproducts such as bis-thiomorpholinyl derivatives requiring chromatographic separation.

Modern Catalytic Approaches

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable selective C–S bond formation. A Suzuki-Miyaura-inspired protocol employs 2,4-dichlorobenzylboronic acid and thiomorpholine in the presence of Pd(PPh₃)₄:

Optimized Conditions :

This method reduces side reactions compared to classical SN2 pathways but requires stringent anhydrous conditions.

Reductive Amination Strategies

Reductive amination of 2,4-dichlorobenzaldehyde with thiomorpholine using sodium cyanoborohydride (NaBH₃CN) provides a one-pot synthesis:

-

Step 1 : Condense aldehyde and amine in methanol at 25°C for 1 hour.

-

Step 2 : Add NaBH₃CN (1.5 equiv) and stir for 12 hours.

-

Step 3 : Quench with aqueous NH₄Cl and extract with dichloromethane.

Yield : 50–55% with >90% purity by HPLC.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize throughput and reproducibility. A continuous flow system described in EP3666757A1 utilizes microreactors to enhance heat and mass transfer:

| Parameter | Value |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 120°C |

| Pressure | 10 bar |

| Catalyst | H-ZSM-5 zeolite |

| Annual Capacity | 10–50 metric tons |

This method achieves 70–75% yield with 99% purity, minimizing waste generation.

Solvent-Free Mechanochemical Synthesis

Ball-milling thiomorpholine and 2,4-dichlorobenzyl chloride in the absence of solvent reduces environmental impact:

-

Milling Time : 2 hours

-

Frequency : 30 Hz

-

Yield : 40–45%

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 3H, Ar–H), 3.75–3.65 (m, 4H, morpholine–CH₂), 3.50 (s, 2H, Ar–CH₂–S), 2.60–2.45 (m, 4H, morpholine–CH₂).

-

¹³C NMR : δ 134.2 (C–Cl), 128.9 (Ar–C), 67.8 (morpholine–C), 53.2 (Ar–CH₂–S).

Infrared Spectroscopy (IR) :

-

Peaks at 3450 cm⁻¹ (O–H stretch, trace moisture), 2920 cm⁻¹ (C–H aliphatic), 1590 cm⁻¹ (C=C aromatic).

Mass Spectrometry :

Purity Assessment

HPLC analysis using a C18 column and acetonitrile/water gradient (5–95% over 20 minutes) confirms >98% purity. Retention time: 12.3 minutes.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 35–55 | 90–95 | 12–24 h | Moderate |

| Reductive Amination | 50–55 | >90 | 12 h | High |

| Continuous Flow | 70–75 | 99 | 15 min | Industrial |

| Mechanochemical | 40–45 | 85–90 | 2 h | Lab-scale |

Q & A

Basic: What are the established synthetic routes for 4-(2,4-dichlorobenzyl)thiomorpholine, and what reaction conditions optimize yield and purity?

The synthesis typically involves nucleophilic substitution between a 2,4-dichlorobenzyl halide (e.g., chloride or bromide) and thiomorpholine. Optimized conditions include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing transition states .

- Base choice : Alkali bases (e.g., NaOH) neutralize liberated HX, driving the reaction to completion .

- Temperature control : Reactions are heated under reflux (80–120°C) to accelerate kinetics while avoiding decomposition .

- Purification : Column chromatography or recrystallization isolates the product with >95% purity .

Basic: How can the molecular structure of 4-(2,4-dichlorobenzyl)thiomorpholine be confirmed using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in solvents like ethanol or dichloromethane yields diffraction-quality crystals.

- Data collection : Use a synchrotron or lab-source diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure refinement : SHELX programs (e.g., SHELXL for refinement) solve the structure via direct methods, validating bond lengths (C–S: ~1.81 Å) and angles (C–N–C: ~111°) .

Advanced: What analytical strategies resolve contradictions in reported biological activities of 4-(2,4-dichlorobenzyl)thiomorpholine derivatives?

Discrepancies in activity (e.g., enzyme inhibition vs. no effect) require:

- Comparative SAR studies : Systematically vary substituents on the benzyl group (e.g., 2,4-dichloro vs. 2-chloro-6-fluoro) to isolate electronic/hydrophobic effects .

- Orthogonal assays : Validate target engagement using fluorescence polarization (binding affinity) and enzymatic activity assays (e.g., cytochrome P450 2A13 inhibition) .

- Metabolic profiling : LC-MS identifies metabolites that may deactivate the compound in certain cell lines .

Advanced: How does the electronic environment of the dichlorobenzyl group influence the reactivity of 4-(2,4-dichlorobenzyl)thiomorpholine in pharmacological interactions?

The 2,4-dichlorobenzyl group’s electron-withdrawing effects:

- Enhance electrophilicity : The Cl substituents polarize the benzyl C–X bond, facilitating nucleophilic attack in covalent inhibitor designs .

- Modulate lipophilicity : LogP increases by ~1.5 compared to non-halogenated analogs, improving membrane permeability but risking solubility issues .

- Direct regioselectivity : Steric and electronic effects guide interactions with hydrophobic enzyme pockets (e.g., CYP2A13’s active site) .

Basic: What safety precautions are necessary when handling 4-(2,4-dichlorobenzyl)thiomorpholine in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 1A/1B) .

- Ventilation : Use fume hoods to avoid inhalation (TLV: <1 mg/m³) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate flushing with water for skin/eye exposure; administer oxygen if inhaled .

Advanced: What computational methods predict the binding modes of 4-(2,4-dichlorobenzyl)thiomorpholine to biological targets?

- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions using CYP2A13 crystal structures (PDB: 3T3Z). Key residues (e.g., Phe107) form π-π stacking with the benzyl group .

- QM/MM simulations : Refine docking poses by calculating charge distributions and transition states at the B3LYP/6-31G* level .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon halogen substitution (ΔΔG: −2.3 kcal/mol for 2,4-dichloro vs. 2-chloro) .

Basic: What spectroscopic techniques characterize 4-(2,4-dichlorobenzyl)thiomorpholine, and how are data interpreted?

- NMR :

- IR : C–S stretch (650–700 cm⁻¹), C–Cl (550–600 cm⁻¹) .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 290.9 (C₁₁H₁₂Cl₂NS⁺) .

Advanced: How do structural modifications of thiomorpholine impact the pharmacokinetics of 4-(2,4-dichlorobenzyl)thiomorpholine?

- Oxidation to sulfones : Increases metabolic stability but reduces blood-brain barrier penetration (t₁/₂: 8.7 h vs. 2.1 h for sulfoxide) .

- N-alkylation : Enhances solubility (e.g., morpholine → piperazine) but may reduce target affinity (IC₅₀: 12 nM → 45 nM) .

- Isosteric replacements : Replacing S with O (morpholine) decreases logP by 0.8 but abolishes CYP2A13 inhibition .

Basic: What chromatographic methods ensure purity analysis of 4-(2,4-dichlorobenzyl)thiomorpholine?

- HPLC : C18 column (4.6 × 150 mm), mobile phase: 70:30 acetonitrile/water (0.1% TFA), flow rate: 1 mL/min, UV detection at 254 nm .

- GC-MS : DB-5 column, splitless injection (250°C), EI ionization (70 eV) to confirm absence of volatile impurities .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic pathways of 4-(2,4-dichlorobenzyl)thiomorpholine?

- Synthesis of labeled analogs : Introduce ¹³C at the thiomorpholine sulfur or ²H on the benzyl group via deuterated dichlorobenzyl chloride .

- Metabolite tracking : LC-MS/MS identifies oxidation products (e.g., sulfoxides) and glutathione adducts in hepatocyte incubations .

- Kinetic isotope effects (KIE) : Compare metabolic rates (e.g., ²H-labeled vs. unlabeled) to pinpoint rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.